molecular formula C23H29F B1585418 4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl CAS No. 81793-59-1

4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Cat. No.: B1585418
CAS No.: 81793-59-1
M. Wt: 324.5 g/mol
InChI Key: GIXAVGROVIRVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is a fluorinated biphenyl derivative. This compound is known for its unique structural properties, which include a biphenyl core substituted with a fluoro group and a trans-4-pentylcyclohexyl group. It is commonly used in the field of liquid crystal materials due to its mesomorphic properties, which make it suitable for applications in electronic displays and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can introduce or modify functional groups on the biphenyl core or the cyclohexyl group .

Scientific Research Applications

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is primarily related to its interaction with other molecules in liquid crystal phases. The fluoro and cyclohexyl groups influence the compound’s alignment and orientation within liquid crystal matrices, affecting the optical and electronic properties of the material. This interaction is crucial for the compound’s effectiveness in liquid crystal displays and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
  • 4-Fluoro-4’-(trans-4-butylcyclohexyl)-1,1’-biphenyl
  • 4-Fluoro-4’-(trans-4-hexylcyclohexyl)-1,1’-biphenyl

Uniqueness

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl is unique due to its specific combination of a fluoro group and a trans-4-pentylcyclohexyl group. This combination imparts distinct mesomorphic properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds with different alkyl chain lengths, the pentyl group provides an optimal balance of flexibility and rigidity, enhancing the compound’s performance in liquid crystal displays .

Properties

IUPAC Name

1-fluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXAVGROVIRVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348048
Record name 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81793-59-1
Record name 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.